molecular formula C18H29NO B4845085 1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine

1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine

Cat. No. B4845085
M. Wt: 275.4 g/mol
InChI Key: AJJLCYZZNDBFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine, also known as JNJ-193, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is synthesized using specific methods.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine is not fully understood. However, it has been shown to modulate various pathways involved in inflammation and pain, such as the NF-κB and MAPK pathways. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been shown to protect against radiation-induced damage in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as a radioprotective agent. One limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, as well as its potential interactions with other drugs. Additionally, there is a need for more studies to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.

properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-18(2,3)16-8-10-17(11-9-16)20-15-7-6-14-19-12-4-5-13-19/h8-11H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJLCYZZNDBFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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